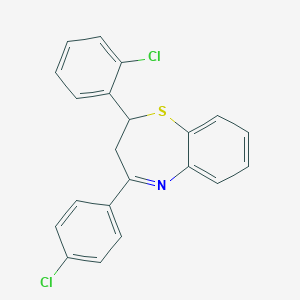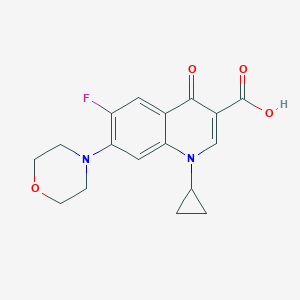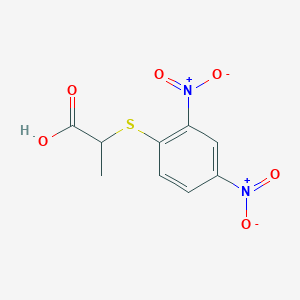![molecular formula C22H12Cl2N6 B304682 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)
1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline, also known as BCQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCQ belongs to the class of quinoxaline derivatives and has been shown to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline is not fully understood. However, studies have suggested that 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline exerts its biological activities by interacting with DNA and inhibiting the activity of enzymes involved in cell proliferation and inflammation. 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline has been reported to exhibit various biochemical and physiological effects. Studies have shown that 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline can inhibit the growth of bacterial and fungal strains by disrupting the cell membrane and inhibiting the activity of enzymes involved in cell wall synthesis. 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline is also soluble in common organic solvents, making it easy to handle in the laboratory. However, 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline has some limitations for lab experiments. It has low water solubility, which may limit its use in some biological assays. Additionally, 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline has been reported to exhibit cytotoxicity at high concentrations, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline. One potential area of research is the development of 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline derivatives with improved biological activities. Another area of research is the investigation of the mechanism of action of 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline, which may provide insights into its therapeutic potential. Additionally, the use of 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline in combination with other drugs may enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems for 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline may improve its bioavailability and reduce its toxicity.
In conclusion, 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline is a heterocyclic compound with potential therapeutic applications. It exhibits various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The synthesis of 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline involves the reaction of 4-chloroaniline with 2,3-dichloroquinoxaline in the presence of sodium hydride and copper powder. 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline has several advantages for lab experiments, including its stability and solubility in organic solvents. However, it also has some limitations, including its low water solubility and cytotoxicity at high concentrations. Future research on 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline may lead to the development of novel drugs with improved therapeutic efficacy.
Synthesemethoden
The synthesis of 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline involves the reaction of 4-chloroaniline with 2,3-dichloroquinoxaline in the presence of sodium hydride and copper powder. The resulting intermediate is then reacted with sodium azide to obtain 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline. The overall synthesis of 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline has been extensively studied for its therapeutic potential in various diseases. Several studies have reported the antimicrobial activity of 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline against various bacterial and fungal strains. 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline has also been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline |
|---|---|
Molekularformel |
C22H12Cl2N6 |
Molekulargewicht |
431.3 g/mol |
IUPAC-Name |
3,10-bis(4-chlorophenyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |
InChI |
InChI=1S/C22H12Cl2N6/c23-15-9-5-13(6-10-15)19-25-27-21-22-28-26-20(14-7-11-16(24)12-8-14)30(22)18-4-2-1-3-17(18)29(19)21/h1-12H |
InChI-Schlüssel |
QEOMIWROGSBSLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)

![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)

![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)

![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)
![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)

![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)